

Spectroscopic Profile of 2,4,6-Trimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethoxybenzaldehyde**

Cat. No.: **B041885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-trimethoxybenzaldehyde**, a valuable aromatic aldehyde derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a critical resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The structural elucidation of **2,4,6-trimethoxybenzaldehyde** is confirmed through various spectroscopic techniques. The key quantitative data are presented in the following tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2,4,6-trimethoxybenzaldehyde** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **2,4,6-Trimethoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.351	Singlet	1H	Aldehyde (-CHO)
6.078	Singlet	2H	Aromatic (Ar-H)
3.880	Singlet	6H	Methoxy (-OCH ₃) at C2, C6
3.875	Singlet	3H	Methoxy (-OCH ₃) at C4

Solvent: CDCl₃, Frequency: 300 MHz, 399.65 MHz, or 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2,4,6-Trimethoxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
188.0 (approx.)	Aldehyde Carbonyl (C=O)
165.0 (approx.)	Aromatic Carbon (C-O)
160.0 (approx.)	Aromatic Carbon (C-O)
106.0 (approx.)	Aromatic Carbon (C-CHO)
90.0 (approx.)	Aromatic Carbon (C-H)
56.0 (approx.)	Methoxy Carbon (-OCH ₃)
55.5 (approx.)	Methoxy Carbon (-OCH ₃)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **2,4,6-Trimethoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940-2830	Medium	C-H Stretch (alkane)
2730	Medium	C-H Stretch (aldehyde)
1680-1700	Strong, Sharp	C=O Stretch (aromatic aldehyde)
1580-1600	Medium	Aromatic C=C Ring Stretch
1100-1300	Strong	Aryl Ether C-O Stretch

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2,4,6-Trimethoxybenzaldehyde**

m/z	Ion	Method
196	[M] ⁺	Electron Ionization (EI)[2]
181	[M-CH ₃] ⁺	EI
168	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺	EI
153	[M-CH ₃ -CO] ⁺	EI
125	EI	
97	EI	
81	EI	
69	EI	
53	EI	

Molecular Weight: 196.20 g/mol [3][4][5]

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **2,4,6-trimethoxybenzaldehyde** for ^1H NMR or 20-50 mg for ^{13}C NMR and dissolve it in approximately 0.75 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: The sample solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer.
- Data Acquisition: The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon atom. The spectra are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

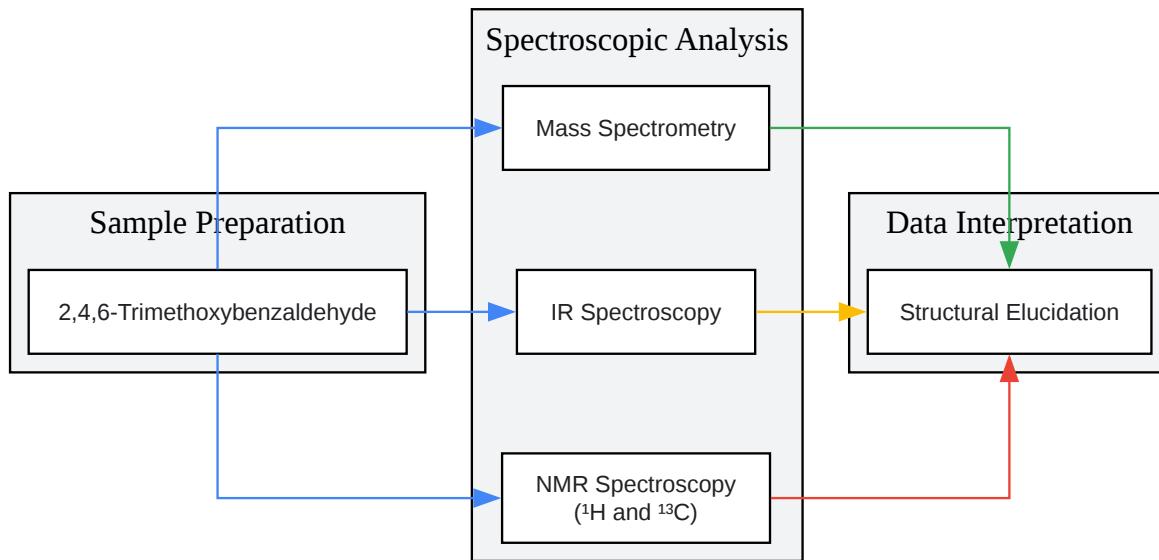
Objective: To identify the functional groups present in **2,4,6-trimethoxybenzaldehyde** by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **2,4,6-trimethoxybenzaldehyde** is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background

spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry


Objective: To determine the molecular weight and fragmentation pattern of **2,4,6-trimethoxybenzaldehyde**.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ($[M]^+$).
- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.
- Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-trimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trimethoxybenzaldehyde(830-79-5) ¹H NMR [m.chemicalbook.com]
- 2. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 3. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 4. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 5. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041885#2-4-6-trimethoxybenzaldehyde-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com